

Application Notes and Protocols for FIIN-1 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	FIIN-1	
Cat. No.:	B612008	Get Quote

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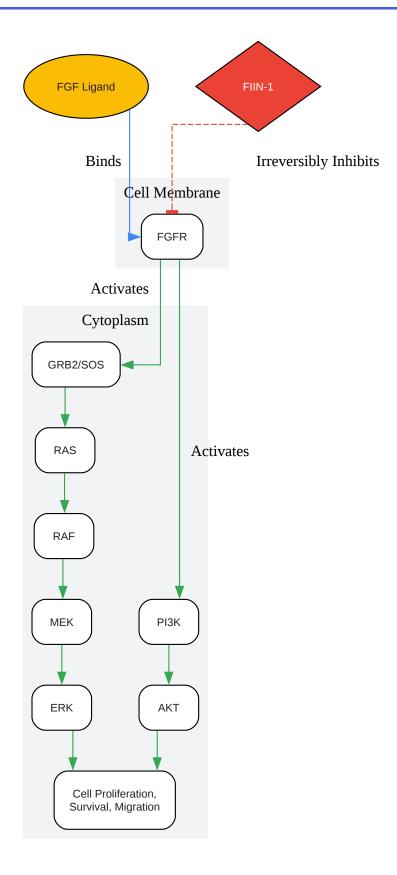
Introduction

FIIN-1 is a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
[1][2] FIIN-1 forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, leading to the irreversible inactivation of the receptor.[1][3][4] These application notes provide a comprehensive overview of the use of FIIN-1 in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and a summary of its biochemical and cellular activities.

Mechanism of Action

FIIN-1 acts as an irreversible inhibitor by covalently binding to a specific cysteine residue within the P-loop of the FGFR kinase domain.[1][3][4] This covalent modification blocks the ATP-binding site, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1] The primary signaling cascades inhibited by **FIIN-1** include the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell growth and survival.[3]





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Figure 1: FIIN-1 Mechanism of Action on the FGFR Signaling Pathway.



Quantitative Data Summary

The following tables summarize the key quantitative data for **FIIN-1**, including its binding affinity (Kd), biochemical inhibitory concentration (IC50), and cellular effective concentration (EC50) against various FGFRs and cancer cell lines.

Table 1: FIIN-1 Binding Affinity (Kd) and Biochemical IC50 Values

Target	Kd (nM)	Biochemical IC50 (nM)
FGFR1	2.8[1][6]	9.2[1][7]
FGFR2	6.9[1][6]	6.2[1][7]
FGFR3	5.4[1][6]	11.9[1][7]
FGFR4	120[1][6]	189[1][7]
Flt1	32[1]	661[1][7]
Blk	65[7]	381[1][7]

Table 2: FIIN-1 Cellular Antiproliferative Activity (EC50)

Cell Line	Cancer Type	EC50 (nM)	Treatment Duration
Ba/F3 (Tel-FGFR1)	Pro-B	14[1][6]	Not Specified
Ba/F3 (Tel-FGFR3)	Pro-B	10[1][6]	Not Specified
NCI-H520	Lung	121[7]	7 days
SW780	Bladder	277[7]	Not Specified
RT4	Bladder	70[7]	72 hours
KATO III	Stomach	14[7]	72 hours
SNU-16	Stomach	30[7]	72 hours
CWR-R1	Prostate	~3000[8]	72 hours
VCaP	Prostate	>3000[8]	72 hours



Experimental Protocols Protocol 1: Cell Viability/Antiproliferation Assay

This protocol outlines a general procedure for assessing the effect of **FIIN-1** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- FIIN-1 (stock solution in DMSO, e.g., 10 mM)[6]
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Plate reader capable of measuring luminescence

Workflow Diagram:



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Figure 2: Workflow for a cell viability assay using FIIN-1.

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-5,000 cells per well in 100
 μL of complete culture medium.[9] The optimal seeding density should be determined
 empirically for each cell line.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[10]



- **FIIN-1** Treatment: Prepare serial dilutions of **FIIN-1** in complete culture medium. A common concentration range to test is from 1 nM to 10 μM.[8] Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **FIIN-1**. Include a vehicle control (DMSO) at a concentration equivalent to the highest **FIIN-1** concentration.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1][7]
- Cell Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - o Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings of the treated wells to the vehicle control wells.
 - Plot the normalized values against the logarithm of the FIIN-1 concentration.
 - Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis of FGFR Signaling

This protocol is designed to assess the inhibitory effect of **FIIN-1** on FGFR autophosphorylation and the phosphorylation of downstream signaling proteins like ERK1/2.

Materials:

- Cell line expressing the FGFR of interest (e.g., MCF10A cells stably expressing iFGFR1)[1]
- Serum-free cell culture medium



• FIIN-1

- FGFR ligand (e.g., FGF2) or an inducing agent (e.g., AP20187 for iFGFR1 systems)[1]
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Workflow Diagram:



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Figure 3: Workflow for Western blot analysis of FGFR signaling inhibition.

Procedure:

- Cell Culture and Serum Starvation: Culture cells to approximately 80-90% confluency.
 Serum-starve the cells for 16-24 hours in serum-free medium to reduce basal signaling.[1]
- **FIIN-1** Pre-treatment: Pre-treat the serum-starved cells with the desired concentration of **FIIN-1** (e.g., 20 nM) or vehicle control (DMSO) for 30 minutes to 2 hours.[1][7]
- FGFR Stimulation: Stimulate the cells with the appropriate FGFR ligand (e.g., 10 ng/mL FGF2) or inducing agent (e.g., 100 nM AP20187) for 15-30 minutes.[1][11]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.



- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Solubility and Storage

- Solubility: FIIN-1 is soluble in DMSO up to 100 mM and in ethanol up to 100 mM.[6]
- Storage: Store the solid compound at -20°C.[6] Prepare stock solutions in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Safety Precautions

FIIN-1 is intended for research use only.[7] Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.

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